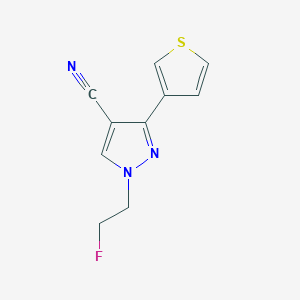

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3S/c11-2-3-14-6-9(5-12)10(13-14)8-1-4-15-7-8/h1,4,6-7H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUOSDQKDBCPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN(C=C2C#N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound belonging to the class of pyrazole derivatives. Its unique structural features, including a thiophene moiety and a fluoroethyl group, suggest potential for significant biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 18 μmol/L against LNCaP prostate cancer cells, indicating potential efficacy in cancer treatment .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets involved in cancer cell proliferation and survival pathways. Potential mechanisms include:

- Inhibition of signaling pathways : The compound may disrupt key signaling cascades that promote tumor growth.

- Induction of apoptosis : It may enhance programmed cell death in cancer cells, thereby reducing tumor size and spread.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine | C13H10FN3S | Exhibits strong antimicrobial activity |

| 2-(4-methyl-1H-pyrazol-1-yl)thiophen-3-amine | C8H9N3S | Known for anti-inflammatory properties |

| 4-bromo-5-methyl-3-(pyridin-2-yl)-1H-pyrazole | C11H10BrN3O2 | Used in synthesizing bicyclic heterocycles |

Case Studies

Several studies have evaluated the biological activities of pyrazole derivatives, emphasizing their therapeutic potential:

- Antiproliferative Activity : A study synthesized a series of pyrazole derivatives and assessed their effects on prostate cancer cell lines. The results indicated that modifications to the pyrazole structure significantly influenced biological activity .

- Anti-inflammatory Effects : Compounds similar to this compound have shown promising anti-inflammatory properties, making them candidates for further investigation in inflammatory disease models .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, the following structurally related pyrazole-4-carbonitrile derivatives are analyzed:

Structural and Functional Group Variations

Physicochemical Properties

- Melting Points :

- Spectroscopic Features :

- IR : Nitrile stretching (~2220–2296 cm⁻¹) is consistent across derivatives . Thiophene C-H stretches (~3031 cm⁻¹) in the target compound contrast with triazole/triazolyl absorptions (~1558 cm⁻¹) .

- NMR : The target compound’s fluoroethyl group would exhibit distinct ¹⁹F and ¹H splitting patterns, unlike aryl-substituted analogues (e.g., D2’s aromatic multiplet at δ 7.53–7.84) .

Stability and Reactivity

- The fluoroethyl group in the target compound likely improves metabolic stability compared to non-fluorinated alkyl chains .

- Thiophene’s electron-rich nature may increase susceptibility to electrophilic substitution, whereas triazole/triazolyl derivatives exhibit robust stability under physiological conditions .

Preparation Methods

Pyrazole Formation

Pyrazoles are commonly synthesized via the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For the 4-carbonitrile substitution, a common approach involves using α,β-unsaturated nitriles or nitrile-containing β-diketones as precursors.

Method A: Condensation of hydrazine with β-ketonitriles

Starting from a β-ketonitrile such as 3-oxo-3-(thiophen-3-yl)propanenitrile, reaction with hydrazine hydrate can yield the pyrazole ring bearing the nitrile at the 4-position and the thiophen-3-yl substituent at C3.

Method B: Cyclization of α,β-unsaturated nitriles with hydrazine

Alternatively, α,β-unsaturated nitriles bearing a thiophene substituent can undergo cyclization with hydrazine to form the pyrazole ring.

The choice depends on availability of starting materials and reaction conditions.

N1-Substitution with 2-Fluoroethyl Group

The N1 position of the pyrazole can be selectively alkylated with a 2-fluoroethyl moiety using nucleophilic substitution reactions:

-

Treat the pyrazole-4-carbonitrile intermediate with 2-fluoroethyl halide (e.g., 2-fluoroethyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., DMF or DMSO). This reaction selectively alkylates the N1 nitrogen.

Fluoroalkylation Considerations:

Fluoroalkyl halides are reactive electrophiles but require controlled conditions to avoid side reactions such as elimination or over-alkylation.

Example Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of β-ketonitrile | Thiophene-3-carboxaldehyde + malononitrile + base catalyst | 3-(thiophen-3-yl)-3-oxopropanenitrile |

| 2 | Pyrazole ring formation | β-ketonitrile + hydrazine hydrate, reflux in ethanol | 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile |

| 3 | N1-alkylation | Pyrazole + 2-fluoroethyl bromide + K2CO3, DMF, 60-80°C | This compound |

Detailed Research Findings and Notes

Selectivity: Alkylation at N1 is favored due to the higher nucleophilicity of this nitrogen compared to other sites on the pyrazole ring.

Purification: The final compound can be purified by column chromatography or recrystallization, depending on the impurities.

Yields: Literature reports for similar pyrazole alkylations indicate yields ranging from 60% to 85%, depending on reaction time and conditions.

Safety: Fluoroalkyl halides are toxic and should be handled in a fume hood with appropriate PPE.

Alternative Methods: Transition metal-catalyzed cross-coupling methods (e.g., Suzuki coupling) can be employed if the thiophen-3-yl substituent is introduced post-pyrazole formation, but this is more complex.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Pyrazole core synthesis | Condensation of β-ketonitrile with hydrazine | β-ketonitrile, hydrazine hydrate | Straightforward, good yields | Requires β-ketonitrile precursor |

| Thiophen-3-yl introduction | Use of thiophen-3-yl-substituted β-ketonitrile | Thiophene-3-carboxaldehyde, malononitrile | Direct substitution, fewer steps | Availability of starting materials |

| N1-alkylation with fluoroethyl | N-alkylation with 2-fluoroethyl halide | 2-fluoroethyl bromide/chloride, base (K2CO3) | High selectivity, mild conditions | Handling of toxic fluoroalkyl halides |

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, and how are reaction conditions optimized?

The synthesis of pyrazole-carbonitrile derivatives typically involves coupling reactions or cyclization strategies. For example, similar compounds are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (THF/water, 50°C) with sodium ascorbate as a reducing agent and copper sulfate as a catalyst . Key parameters include solvent selection (e.g., THF for solubility), temperature control to minimize side reactions, and stoichiometric ratios (e.g., 1.3 equiv of alkyne for complete conversion). Post-synthesis purification via flash chromatography (cyclohexane/ethyl acetate gradients) ensures high yield and purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation employs:

- NMR spectroscopy : and NMR identify proton environments (e.g., thiophen-3-yl protons at δ 7.3–7.5 ppm) and carbonitrile signals (δ ~115 ppm) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., pyrazole ring planarity, C-F bond distance ~1.35 Å) using SHELXL for refinement .

- IR spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2230 cm) .

Q. What spectroscopic methods are used to characterize intermediate products during synthesis?

High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H] with <2 ppm error), while UV-vis spectroscopy monitors reaction progress (e.g., λ shifts due to conjugation changes) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing cyano group lowers LUMO energy, enhancing reactivity toward nucleophiles . Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, such as enzyme active sites, by analyzing binding affinities and hydrogen-bonding patterns .

Q. What strategies resolve contradictions in crystallographic data or spectroscopic interpretations?

- Multi-method validation : Cross-check X-ray data with NMR/IR to confirm substituent positions (e.g., distinguishing thiophen-3-yl vs. thiophen-2-yl isomers) .

- Dynamic NMR : Resolves conformational ambiguities (e.g., fluoroethyl group rotation barriers) by variable-temperature studies .

- Twinned crystal analysis : SHELXD or PLATON detects and refines twinning in challenging diffraction datasets .

Q. How does the fluorinated side chain influence biological activity compared to non-fluorinated analogs?

Fluorine enhances metabolic stability and lipophilicity (logP reduction by ~0.5 units), improving membrane permeability. Comparative studies with analogs (e.g., 1-(2-chloroethyl) derivatives) show fluorine’s unique role in stabilizing charge-transfer interactions with target proteins .

Q. What are the structure-activity relationships (SAR) for pyrazole-carbonitrile derivatives in medicinal chemistry?

Key SAR findings:

- Thiophene substitution : 3-Thiophen-yl enhances π-stacking in hydrophobic pockets vs. 2-substituted isomers .

- Fluoroethyl vs. hydroxyethyl : Fluorine reduces off-target binding by minimizing hydrogen-bond donor capacity .

- Cyano group position : C-4 cyano improves selectivity for kinase inhibitors over C-5 analogs .

Methodological Considerations

Q. How are reaction yields optimized for scale-up synthesis?

- Catalyst screening : Copper(I) iodide vs. CuSO/sodium ascorbate for CuAAC efficiency .

- Solvent-free or aqueous conditions : Reduce purification complexity (e.g., guar gum as a biocatalyst in water) .

- Microwave-assisted synthesis : Accelerates reaction time (e.g., 30 minutes vs. 16 hours for traditional heating) .

Q. What analytical techniques quantify trace impurities in the final product?

- HPLC-MS : Detects <0.1% impurities using C18 columns (acetonitrile/water gradients) .

- Elemental analysis : Confirms C, H, N, S, F content within ±0.3% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.